3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
The synthesis of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Piperidine Substitution: Finally, the piperidine ring is introduced through a substitution reaction with an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and substituted piperidine derivatives.
Scientific Research Applications
3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one can be compared with similar compounds such as:
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the piperidine ring, making it less versatile in terms of biological activity.
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol: This compound has a nitro group on the furan ring, which enhances its antimicrobial properties but may also increase toxicity.
The uniqueness of this compound lies in its combination of the furan, oxadiazole, and piperidine rings, which confer a broad spectrum of biological activities and synthetic utility.
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H17N3O3S/c18-12(17-7-2-1-3-8-17)6-10-21-14-16-15-13(20-14)11-5-4-9-19-11/h4-5,9H,1-3,6-8,10H2 |
InChI Key |
JYZWDWFUVQWAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.